

# Sulfamerazine: A Comprehensive Technical Guide to its Molecular Structure and Functional Groups

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## Compound of Interest

Compound Name: *Sulfamerazine*

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## Introduction

**Sulfamerazine** is a sulfonamide antibacterial agent that has been utilized in both human and veterinary medicine.<sup>[1][2]</sup> Its therapeutic efficacy is derived from its ability to competitively inhibit the bacterial enzyme dihydropteroate synthase, an essential component in the folic acid synthesis pathway.<sup>[1][3]</sup> This inhibition disrupts the production of bacterial nucleotides and DNA, leading to a bacteriostatic effect.<sup>[2][4]</sup> A thorough understanding of its molecular architecture and the chemical behavior of its functional groups is paramount for the rational design of new derivatives, the development of analytical methods, and the optimization of its pharmacological properties. This guide provides an in-depth analysis of the molecular structure, functional groups, and key physicochemical and spectroscopic characteristics of **Sulfamerazine**, supported by experimental data and methodologies.

## Molecular Structure and Identification

**Sulfamerazine**, with the systematic IUPAC name 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide, possesses the molecular formula  $C_{11}H_{12}N_4O_2S$ .<sup>[1][5]</sup> Its structure is characterized by a central sulfonamide linkage connecting a p-aminophenyl group to a 4-methylpyrimidine ring.<sup>[1]</sup>

## Key Identifiers

Identifier	Value	Reference(s)
IUPAC Name	4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide	<a href="#">[1]</a> <a href="#">[5]</a>
CAS Number	127-79-7	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>4</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	264.31 g/mol	<a href="#">[1]</a>

## Functional Group Analysis

The biological activity and physicochemical properties of **Sulfamerazine** are dictated by the interplay of its constituent functional groups.

- Primary Arylamine (-NH<sub>2</sub>): The amino group attached to the benzene ring is crucial for its mechanism of action, mimicking the native substrate, p-aminobenzoic acid (PABA).[\[1\]](#) This group is susceptible to diazotization reactions, a property often exploited in spectrophotometric quantification methods.
- Sulfonamide (-SO<sub>2</sub>NH-): This is the core functional group of the sulfonamide class of antibiotics. The acidic proton on the nitrogen atom allows for the formation of salts and plays a role in receptor binding and pharmacokinetic properties.[\[4\]](#)
- Pyrimidine Ring: This heterocyclic moiety influences the drug's solubility, protein binding, and overall pharmacokinetic profile. The nitrogen atoms within the ring can participate in hydrogen bonding.
- Methyl Group (-CH<sub>3</sub>): The methyl substituent on the pyrimidine ring can affect the molecule's lipophilicity and metabolic stability.

The spatial arrangement and electronic properties of these functional groups are fundamental to the molecule's interaction with its biological target.

Caption: Molecular structure of **Sulfamerazine** with key functional groups highlighted.

# Experimental Data and Protocols

## Crystallographic Analysis

The three-dimensional structure of **Sulfamerazine** has been elucidated through single-crystal X-ray diffraction, revealing the existence of multiple polymorphic forms.[\[1\]](#)[\[5\]](#) Polymorphism can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability.

### Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals of **Sulfamerazine** polymorphs are typically grown from saturated solutions in various solvents or solvent mixtures through slow evaporation or cooling methods.[\[5\]](#)
- **Data Collection:** A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) at a controlled temperature.[\[5\]](#)
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Table 1: Crystallographic Data for **Sulfamerazine** Polymorphs

Parameter	Polymorph I	Polymorph II
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pn2 <sub>1</sub> a	Pbca
a (Å)	14.474 (2)	9.145 (1)
b (Å)	21.953 (2)	11.704 (1)
c (Å)	8.203 (1)	22.884 (2)
V (Å <sup>3</sup> )	2606.5 (5)	-
Z	8	-
Reference	<a href="#">[5]</a>	<a href="#">[5]</a>

Note: Complete crystallographic data, including bond lengths and angles, are available from the cited literature.

## Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and routine analysis of **Sulfamerazine**.

### 1. UV-Visible Spectroscopy

UV-Vis spectroscopy is commonly used for the quantitative analysis of **Sulfamerazine** in pharmaceutical formulations and biological fluids.[\[6\]](#)[\[7\]](#)

Experimental Protocol: UV-Visible Spectrophotometry

- Sample Preparation: A stock solution of **Sulfamerazine** is prepared in a suitable solvent (e.g., methanol, ethanol, or aqueous acidic/basic solutions). Serial dilutions are made to prepare working standards of known concentrations.
- Instrumentation: A double-beam UV-Visible spectrophotometer is used. The instrument is calibrated using a blank solution (the solvent used for sample preparation).

- Analysis: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ). A calibration curve of absorbance versus concentration is plotted to determine the concentration of the unknown sample.

Table 2: UV-Visible Absorption Maxima of **Sulfamerazine**

Solvent/Medium	$\lambda_{\text{max}}$ (nm)	Reference(s)
Alkaline Medium with N,N-dimethyl-p-phenylenediamine dihydrochloride	564	[6]
Alkaline Medium with 2,4-dinitrophenylhydrazine	489	[7]

## 2. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the **Sulfamerazine** molecule based on their characteristic vibrational frequencies.<sup>[8]</sup>

### Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional group vibrations.

Table 3: Key IR Absorption Bands of **Sulfamerazine** and their Assignments

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400 - 3300	-NH <sub>2</sub> (Primary Amine)	N-H Stretching
3300 - 3200	-SO <sub>2</sub> NH- (Sulfonamide)	N-H Stretching
1650 - 1580	Aromatic Ring	C=C Stretching
1350 - 1300	-SO <sub>2</sub> - (Sulfonyl)	Asymmetric SO <sub>2</sub> Stretching
1180 - 1140	-SO <sub>2</sub> - (Sulfonyl)	Symmetric SO <sub>2</sub> Stretching

Note: The exact positions of the peaks can vary slightly depending on the physical state of the sample and the measurement conditions.

### 3. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the **Sulfamerazine** molecule, confirming its structure and aiding in the identification of impurities.[9][10]

#### Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A small amount of **Sulfamerazine** is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: The NMR spectrum is recorded on a high-resolution NMR spectrometer.
- Data Analysis: The chemical shifts ( $\delta$ ), coupling constants (J), and integration values of the signals in the spectrum are analyzed to assign them to the specific protons and carbons in the molecule.

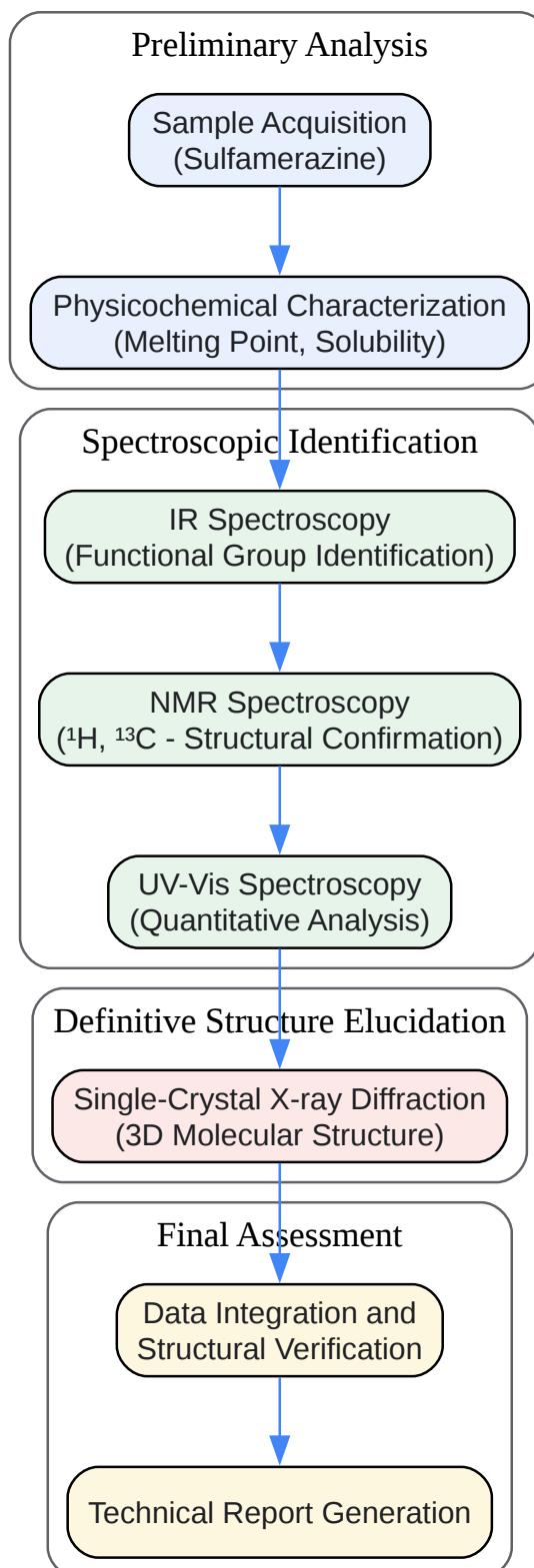
Table 4: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **Sulfamerazine**

Atom	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
Aromatic Protons (Benzenesulfonamide)	6.5 - 8.0	113 - 153
Pyrimidine Protons	6.8 - 8.5	115 - 170
Amine Protons (-NH <sub>2</sub> )	5.5 - 6.5	-
Sulfonamide Proton (-SO <sub>2</sub> NH-)	10.0 - 12.0	-
Methyl Protons (-CH <sub>3</sub> )	2.0 - 2.5	20 - 25

Note: Actual chemical shifts can be influenced by the solvent and other experimental conditions.

## Logical Workflow for Structural Analysis

The structural characterization of a sulfonamide drug like **Sulfamerazine** typically follows a logical progression of analytical techniques.



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Caption: A typical workflow for the structural analysis of **Sulfamerazine**.

## Conclusion

This technical guide has provided a detailed overview of the molecular structure and functional groups of **Sulfamerazine**. The combination of crystallographic and spectroscopic data offers a comprehensive understanding of its chemical nature. The experimental protocols and tabulated data presented herein serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of sulfonamide-based pharmaceuticals. A thorough grasp of these fundamental characteristics is essential for advancing the therapeutic applications of **Sulfamerazine** and related compounds.

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